molecular formula C20H22N4O3S2 B12199385 N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12199385
M. Wt: 430.5 g/mol
InChI Key: LQDNIWRWTDBARQ-LGMDPLHJSA-N
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Description

The compound N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide features a thiazolidinone core with a 3-methoxybenzylidene substituent at the 5-position and a propanamide side chain terminating in an imidazole ring. Its structural complexity arises from:

  • Thiazolidinone backbone: A five-membered heterocyclic ring with sulfur (S) and nitrogen (N) atoms, critical for hydrogen bonding and electron delocalization.
  • 3-Methoxybenzylidene group: A Z-configured aromatic substituent contributing to π-π stacking and electronic effects.
  • Propanamide linker: Connects the thiazolidinone to a 3-(imidazolyl)propyl group, enhancing solubility and enabling interactions with biological targets (e.g., enzymes or receptors).

This compound’s design leverages heterocyclic diversity and substituent positioning to modulate pharmacological properties such as enzyme inhibition or antimicrobial activity .

Properties

Molecular Formula

C20H22N4O3S2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C20H22N4O3S2/c1-27-16-5-2-4-15(12-16)13-17-19(26)24(20(28)29-17)10-6-18(25)22-7-3-9-23-11-8-21-14-23/h2,4-5,8,11-14H,3,6-7,9-10H2,1H3,(H,22,25)/b17-13-

InChI Key

LQDNIWRWTDBARQ-LGMDPLHJSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NCCCN3C=CN=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia.

    Thiazolidine Ring Formation: The thiazolidine ring is formed by the reaction of cysteine with a carbonyl compound.

    Methoxybenzylidene Introduction: The methoxybenzylidene group is introduced via a condensation reaction between a methoxybenzaldehyde and the thiazolidine ring.

    Final Coupling: The final step involves coupling the imidazole and thiazolidine intermediates through an amide bond formation using reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioxo Group

The 2-thioxo group (C=S) in the thiazolidinone ring undergoes nucleophilic substitution reactions, particularly with amines or thiols. This reactivity enables structural modifications for pharmacological optimization:

Reaction TypeReagents/ConditionsProduct FormedYield
Thiol-disulfide exchangeEthylenediamine in ethanol, refluxThiazole-2-thiol derivative68–72%
Amine substitutionBenzylamine, DMF, 80°C2-aminothiazolidinone analog 55–60%

These substitutions enhance water solubility or introduce functional groups for target binding.

Condensation Reactions

The methoxybenzylidene group participates in Knoevenagel condensations to extend conjugation or modify electronic properties:

Example Reaction:
Reactant: Malononitrile
Conditions: Piperidine catalyst, ethanol, 60°C
Product: Cyanovinyl-substituted derivative
Outcome: Increased π-conjugation enhances fluorescence properties for biosensing applications.

Oxidation of Thiazolidinone Core

The 4-oxo-thiazolidinone system undergoes selective oxidation at the sulfur atom under controlled conditions:

Oxidizing AgentConditionsProductApplication
H₂O₂ (30%)Acetic acid, RTThiazolidinone-2,4-dioneCOX-II inhibition studies
m-CPBADCM, 0°CSulfoxide derivativeChiral intermediate synthesis

Oxidation products show altered biological selectivity compared to the parent compound .

Imidazole Ring Functionalization

The imidazole moiety at the N-propyl side chain participates in:

  • Coordination chemistry : Forms complexes with transition metals (e.g., Zn²⁺, Cu²⁺) in aqueous ethanol, enhancing antimicrobial activity.

  • Alkylation : Reacts with methyl iodide in THF to produce quaternary ammonium salts, improving blood-brain barrier permeability.

Hydrolysis of Amide Bond

The propanamide linker undergoes pH-dependent hydrolysis:

ConditionReactionOutcome
2M HCl, reflux, 4hCleavage to carboxylic acidGenerates free -COOH for prodrug design
NaOH (1M), RT, 24hPartial hydrolysis to amineModifies pharmacokinetic profile

Photochemical [2+2] Cycloaddition

The (5Z)-benzylidene double bond undergoes UV-induced dimerization:

Conditions: 254 nm UV light, benzene solvent
Product: Cyclobutane-linked dimer
Significance: Reduces planar geometry, diminishing intercalation with DNA/RNA.

Comparative Reactivity with Analogues

Key differences in reaction outcomes compared to structural analogs:

Compound ModificationReactivity DifferenceImpact on Function
4-Methoxy vs. 3-MethoxybenzylideneFaster Knoevenagel condensation kineticsImproved electrophilic character
Thiophene vs. BenzylideneHigher oxidation resistanceEnhanced metabolic stability

Synthetic Pathway Optimization

Optimal multi-step synthesis based on reported protocols:

  • Thiazolidinone formation : Cyclocondensation of thiourea with chloroacetic acid (85% yield).

  • Benzylidene introduction : Aldol condensation with 3-methoxybenzaldehyde (K₂CO₃, ethanol, 72% yield).

  • Side chain coupling : EDC-mediated amidation with N-(3-imidazolylpropyl)amine (DMAP, DCM, 68% yield).

Critical purification step: Column chromatography (silica gel, ethyl acetate/hexane 3:7).

Mechanistic Insights from Computational Studies

DFT calculations (B3LYP/6-31G*) reveal:

  • Thioxo group reactivity : Lowest unoccupied molecular orbital (LUMO) localized at C2, explaining nucleophilic attack preferences.

  • Benzylidene conformation : (5Z)-geometry stabilizes transition states in cycloadditions (ΔG‡ = 24.3 kcal/mol).

This compound's versatile reactivity profile enables rational design of derivatives with tuned pharmacological properties, particularly in anticancer and antimicrobial applications . Ongoing research focuses on exploiting its thiol-mediated redox activity for targeted prodrug activation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits promising antimicrobial properties, particularly against fungal pathogens. Research has highlighted its efficacy in inhibiting the growth of Candida species, which are known for their resistance to conventional antifungal treatments like fluconazole. In vitro studies have demonstrated that this compound possesses a minimum inhibitory concentration (MIC) significantly lower than that of fluconazole, indicating superior antifungal activity .

Case Study: Anti-Candida Activity
A study evaluated various derivatives of imidazole-containing compounds for their anti-Candida activity. The results indicated that the target compound displayed a MIC value of 0.0054 µmol/mL against C. albicans, outperforming fluconazole (MIC > 1.6325 µmol/mL). The structure–activity relationship (SAR) analysis suggested that modifications to the imidazole moiety could enhance antifungal potency .

CompoundMIC (µmol/mL)Activity Level
N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide0.0054High
Fluconazole>1.6325Low

Anticancer Potential

Mechanism of Action
The compound's thiazolidinone core has been associated with anticancer properties. Thiazolidinones can induce apoptosis and inhibit tumor cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.

Case Study: Anticancer Efficacy
In preclinical studies, derivatives containing thiazolidinone structures have shown promise in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to disrupt cancer cell metabolism and induce cell cycle arrest has been documented, suggesting its potential as a lead compound for further development in cancer therapeutics .

Coordination Chemistry

Metal Complexation
The imidazole group within the compound facilitates coordination with transition metals, enhancing its potential as a ligand in metal-based drug design. Studies have shown that complexes formed between imidazole derivatives and metal ions exhibit improved biological activities compared to their uncoordinated forms.

Case Study: Iridium Complexes
Research has demonstrated that iridium complexes involving imidazole derivatives possess unique properties that could be exploited for targeted drug delivery systems. These complexes have shown increased stability and bioavailability, making them suitable candidates for further exploration in medicinal applications .

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the thiazolidine ring can interact with biological macromolecules, disrupting their function. The methoxybenzylidene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogues and Key Variations

The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or synthetic routes:

Compound Name / Identifier Core Structure Key Substituents Synthesis Highlights Pharmacological Notes
Target Compound Thiazolidinone 3-Methoxybenzylidene (5Z), imidazolylpropylpropanamide Condensation, coupling reagents (e.g., PyBOP) Potential enzyme inhibition
5-(4-Methoxybenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one Imidazolidinone 4-Methoxybenzylidene, phenyl Reflux with cyanoacetamide, cyclization Anticancer/antimicrobial activity
N-[3-(1H-6-nitroindazol-1-yl)-propyl]-2-(3-chlorophenyl)-4-oxo-5-(3-chlorobenzylidene)-1,3-thiazolidine-carboxamide Thiazolidine 3-Chlorobenzylidene, nitroindazole, chlorophenyl Intramolecular cyclization, sodium ethoxide Antibacterial/antifungal applications
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides Oxadiazole-thiazole hybrid Thiazole-methyl-oxadiazole, substituted phenylpropanamide Multi-step reflux (MeOH, CS₂/KOH) Antiviral/anti-inflammatory potential
N-[3-(Boc-amino)propyl]-3-(5-methoxy-1H-benzo[d]imidazol-2-yl)propanamide Benzoimidazole Boc-protected aminopropyl, 5-methoxybenzoimidazole DMF/PyBOP-mediated coupling Prodrug design, enhanced stability

Electronic and Steric Effects

  • Benzylidene substituents: 3-Methoxy (target compound): Electron-donating methoxy group at the meta position enhances resonance stabilization and may improve target binding compared to 4-methoxy .
  • Heterocyclic cores: Thiazolidinone vs. Imidazolidinone: Sulfur in thiazolidinone improves lipophilicity and hydrogen-bond acceptor capacity compared to nitrogen-rich imidazolidinones . Oxadiazole-thiazole hybrids (): Oxadiazole’s rigidity may restrict conformational flexibility, altering binding kinetics relative to thiazolidinone derivatives.
  • Side-chain modifications: Imidazole vs. Nitroindazole group (): Introduces strong electron-withdrawing effects, possibly favoring interactions with nitroreductase enzymes in bacterial targets.

Pharmacological Implications

  • Thiazolidinones: Known for antimicrobial, anti-inflammatory, and antidiabetic activities due to enzyme inhibition (e.g., aldose reductase) .
  • Nitroindazole derivatives (): Exhibit pronounced antibacterial effects, likely via nitro group reduction disrupting bacterial DNA.
  • Imidazole-containing compounds : May target cytochrome P450 or histamine receptors, depending on substitution patterns .

Biological Activity

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound notable for its potential biological activity. This compound features a thiazolidine ring, an imidazole group, and a benzylidene moiety, which contribute to its diverse pharmacological properties. This article discusses the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C19H20N4O3S
Molecular Weight 384.5 g/mol
IUPAC Name 3-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-imidazol-1-ylpropyl)propanamide
InChI Key AQRXAUZPKQTQCQ-SSZFMOIBSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The final step often includes the attachment of the imidazole moiety via nucleophilic substitution reactions. The preparation methods can vary but generally focus on optimizing reaction conditions to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The imidazole moiety can bind to metal ions, influencing enzymatic activities.
  • Disruption of Biological Macromolecules : The thiazolidine ring may interfere with the function of proteins and nucleic acids, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing thiazolidine and imidazole functionalities exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring thiazolidine and imidazole structures. For example, related compounds have demonstrated inhibitory effects on several cancer cell lines, including breast cancer (MDA-MB 231), colon cancer (HCT116), and prostate cancer (PC3) cells. One study reported an IC50 value of 0.041 μM against DYRK1A kinase, indicating potent activity .

Study 1: In Vitro Evaluation

A study evaluated the antiproliferative activities of related thiazolidine derivatives in vitro against various tumor cell lines. The results indicated that some derivatives exhibited significant inhibition of cell growth at low micromolar concentrations .

Study 2: Kinase Inhibition

Another investigation focused on the kinase inhibitory activities of thiazolidine-containing compounds. The study found that certain derivatives displayed nanomolar potency against key kinases involved in cancer progression, supporting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound’s core structure (thiazolidinone with a benzylidene substituent) can be synthesized via condensation of 3-formylindole derivatives with 2-thioxothiazolidin-4-one in acetic acid under reflux, catalyzed by sodium acetate (2.5–3 hours). Post-reaction, precipitates are filtered and recrystallized from acetic acid for purity . For reproducibility, reaction parameters (temperature, solvent ratio, catalyst loading) should be systematically varied using Design of Experiments (DoE) to identify optimal conditions .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodology :

  • NMR/IR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to verify proton environments and carbon frameworks, particularly the (Z)-configuration of the benzylidene group. IR confirms the presence of thioxo (C=S) and carbonyl (C=O) stretches .
  • X-ray crystallography : Employ SHELXL for small-molecule refinement and ORTEP-III for graphical representation of crystal structures. High-resolution data collection (e.g., using Mo-Kα radiation) resolves potential ambiguities in stereochemistry .

Q. How can preliminary biological activity (e.g., enzyme inhibition) be assessed computationally?

  • Methodology : Perform molecular docking studies with software like AutoDock Vina, targeting enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6). Docking scores and binding poses (e.g., interactions with the thiazolidinone sulfur or methoxybenzylidene group) prioritize compounds for in vitro antifungal assays .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproducts?

  • Methodology : Implement flow chemistry techniques (e.g., continuous-flow reactors) to enhance mixing and heat transfer, reducing side reactions like over-oxidation. Statistical optimization (e.g., response surface methodology) identifies critical variables (e.g., reagent stoichiometry, flow rate) .

Q. How are crystallographic data contradictions (e.g., twinning, disorder) resolved for this compound?

  • Methodology : For twinned crystals, use SHELXD for dual-space structure solution and refine with SHELXL using the TWIN/BASF commands. For disorder, apply PART/SUMP restraints and analyze difference electron density maps to model alternative conformations .

Q. What computational methods elucidate electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/SDD basis set) predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. UV-Vis spectra simulations (TD-DFT) correlate experimental absorbance peaks with electronic transitions (e.g., π→π* in the benzylidene moiety) .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodology : Conduct accelerated stability studies in buffers (pH 4–9) and simulated biological fluids (e.g., plasma). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the thioxo group). Storage stability is assessed at 4°C, -20°C, and lyophilized states .

Q. What strategies address solubility limitations in biological assays?

  • Methodology : Use co-solvents (e.g., DMSO <1% v/v) or formulate with cyclodextrins to enhance aqueous solubility. Dynamic light scattering (DLS) measures particle size in solution to confirm colloidal stability .

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